molecular formula C16H12F3NO3 B11502556 4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid

4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid

Cat. No.: B11502556
M. Wt: 323.27 g/mol
InChI Key: OVTGRKNVGAQYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoylamino moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid typically involves the reaction of 4-trifluoromethylbenzoic acid with appropriate amines under controlled conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in a solvent such as dry N,N-dimethylformamide (DMF) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H12F3NO3

Molecular Weight

323.27 g/mol

IUPAC Name

4-[[[4-(trifluoromethyl)benzoyl]amino]methyl]benzoic acid

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)13-7-5-11(6-8-13)14(21)20-9-10-1-3-12(4-2-10)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23)

InChI Key

OVTGRKNVGAQYKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.